molecular formula C27H22N4O4 B298598 5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Katalognummer B298598
Molekulargewicht: 466.5 g/mol
InChI-Schlüssel: IJKNNMOYPFGRDC-HZHRSRAPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a pyrimidinetrione derivative that exhibits promising biological activities, making it a valuable tool for investigating various biochemical and physiological processes.

Wirkmechanismus

The mechanism of action of 5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, studies have shown that this compound exerts its biological activities through various mechanisms, including the inhibition of reactive oxygen species (ROS) production, the modulation of signaling pathways, and the induction of apoptosis.
Biochemical and Physiological Effects:
5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione exhibits various biochemical and physiological effects. This compound has been shown to exhibit potent antioxidant activity, which helps to protect cells from oxidative damage. Additionally, this compound exhibits anti-inflammatory activity, which helps to reduce inflammation in various tissues. Moreover, this compound exhibits anti-tumor activity, which makes it a potential candidate for cancer treatment.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of using 5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its potent biological activities. This compound exhibits a wide range of activities, making it a valuable tool for investigating various biochemical and physiological processes. However, one of the limitations of using this compound is its relatively complex synthesis process, which can make it challenging to obtain in large quantities.
List of

Zukünftige Richtungen

1. Investigating the potential applications of 5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in cancer treatment.
2. Investigating the mechanism of action of 5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in various biological processes.
3. Developing new synthetic routes for the production of 5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione to improve its availability.
4. Investigating the potential applications of 5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in neurodegenerative diseases.
5. Investigating the potential applications of 5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in cardiovascular diseases.
6. Investigating the potential applications of 5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in metabolic disorders.
7. Investigating the potential applications of 5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in infectious diseases.
8. Investigating the potential applications of 5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in autoimmune diseases.
9. Investigating the potential applications of 5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in drug delivery systems.
10. Investigating the potential applications of 5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in gene therapy.

Synthesemethoden

The synthesis of 5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione involves a multi-step process. The starting material for the synthesis is 4-methoxybenzaldehyde, which is reacted with ethyl acetoacetate in the presence of a base to form the corresponding enol. This enol is then reacted with 2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrole-3-carbaldehyde in the presence of a catalyst to form the pyrrole intermediate. The final step involves the reaction of the pyrrole intermediate with ethyl cyanoacetate in the presence of a base to form the desired product.

Wissenschaftliche Forschungsanwendungen

5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in various fields of research. This compound exhibits potent antioxidant, anti-inflammatory, and anti-tumor activities, making it a valuable tool for investigating various biochemical and physiological processes.

Eigenschaften

Produktname

5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Molekularformel

C27H22N4O4

Molekulargewicht

466.5 g/mol

IUPAC-Name

(5E)-5-[(2,5-dimethyl-1-quinolin-6-ylpyrrol-3-yl)methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C27H22N4O4/c1-16-13-19(17(2)30(16)21-8-11-24-18(14-21)5-4-12-28-24)15-23-25(32)29-27(34)31(26(23)33)20-6-9-22(35-3)10-7-20/h4-15H,1-3H3,(H,29,32,34)/b23-15+

InChI-Schlüssel

IJKNNMOYPFGRDC-HZHRSRAPSA-N

Isomerische SMILES

CC1=CC(=C(N1C2=CC3=C(C=C2)N=CC=C3)C)/C=C/4\C(=O)NC(=O)N(C4=O)C5=CC=C(C=C5)OC

SMILES

CC1=CC(=C(N1C2=CC3=C(C=C2)N=CC=C3)C)C=C4C(=O)NC(=O)N(C4=O)C5=CC=C(C=C5)OC

Kanonische SMILES

CC1=CC(=C(N1C2=CC3=C(C=C2)N=CC=C3)C)C=C4C(=O)NC(=O)N(C4=O)C5=CC=C(C=C5)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.